Several studies have explored Isoorientin's potential role in cancer prevention and treatment. Research suggests Isoorientin may exhibit anti-cancer effects through various mechanisms, including:
Scientific research suggests Isoorientin possesses anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, which contribute to various inflammatory diseases []. Further research is necessary to determine its potential therapeutic application in inflammatory conditions.
Preliminary scientific research suggests Isoorientin may have other potential applications, including:
Isoorientin, also known as homoorientin, is a naturally occurring flavone classified as a C-glycosyl flavonoid. Its chemical structure is characterized by the presence of a beta-D-glucosyl residue at the 6-position of luteolin, leading to the formula C21H20O11 . Isoorientin has been isolated from various plant sources, including Pueraria tuberosa, Vitex negundo, Terminalia myriocarpa, and the Açaí palm, among others . This compound is recognized for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective properties.
Research suggests Isoorientin may exert its effects through various mechanisms:
Limited information exists on the specific safety profile of Isoorientin. However, generally, flavonoids are considered relatively safe for consumption at dietary levels []. More research is needed to determine potential side effects or interactions with medications.
Isoorientin exhibits significant biological activities that have garnered attention in pharmacological research. Key activities include:
Isoorientin can be synthesized through various methods, including:
Isoorientin's unique properties lend themselves to several applications:
Research indicates that isoorientin interacts with several biological targets. For instance:
These interactions highlight its potential therapeutic utility across various health conditions.
Isoorientin shares structural similarities with other flavonoids but possesses unique characteristics that set it apart. Here are some similar compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Luteolin | Flavone | Parent compound; known for broad anti-inflammatory effects. |
Apigenin | Flavone | Exhibits anti-anxiety effects; structurally similar but lacks C-glucosyl substitution. |
Quercetin | Flavonol | Known for strong antioxidant properties; differs by hydroxyl group positioning. |
Rutin | Flavonol glycoside | Contains a sugar moiety; primarily used for vascular health benefits. |
Isoorientin's distinctive C-glycosyl structure contributes to its specific pharmacological effects, differentiating it from other flavonoids that may not exhibit the same degree of anti-inflammatory or neuroprotective activity.
Isoorientin represents a flavone C-glycoside compound with the molecular formula C₂₁H₂₀O₁₁ and a molecular weight of 448.38 g/mol [1] [2] [3]. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one [1] [4]. This systematic nomenclature fully describes the structural arrangement, including the phenolic substitution pattern and the specific stereochemical configuration of the attached glucopyranosyl moiety.
The compound is commonly known by several names in scientific literature, including isoorientin, homoorientin, and luteolin-6-C-β-D-glucoside [1] [5] [2]. The Chemical Abstracts Service has assigned the registry number 4261-42-1 to this compound [1] [2] [3]. The ChEBI database provides the identifier CHEBI:17965 for systematic chemical classification purposes [1] [6].
Chemical Property | Value |
---|---|
IUPAC Systematic Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Molecular Formula | C₂₁H₂₀O₁₁ |
Molecular Weight | 448.38 g/mol |
Exact Mass | 448.100561 Da |
CAS Registry Number | 4261-42-1 |
The stereochemical configuration of isoorientin involves a carbon-carbon glycosidic bond between the glucose moiety and the luteolin aglycone core [1] [6]. The compound contains five defined stereocenters with absolute stereochemical configurations [6]. The glucopyranosyl unit adopts the β-anomeric configuration, establishing a 6-C-β-D-glucopyranosyl linkage to the flavone backbone [1] [7] [8].
The stereochemical descriptors for the glucose moiety follow the systematic assignment as (2S,3R,4R,5S,6R), indicating the absolute configuration at each chiral center [1] [6]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from other positional isomers [9] [10]. The β-configuration of the anomeric carbon establishes the spatial orientation of the glucose unit relative to the flavone core structure [7] [8].
Stereochemical Parameter | Configuration |
---|---|
Anomeric Configuration | β (Beta) |
C-Glycosidic Bond Position | Carbon 6 of luteolin |
Glucose C1″ Configuration | S |
Glucose C2″ Configuration | R |
Glucose C3″ Configuration | R |
Glucose C4″ Configuration | S |
Glucose C5″ Configuration | R |
Total Defined Stereocenters | 5 of 5 |
Isoorientin and orientin represent positional isomers that differ specifically in the attachment site of the glucopyranosyl moiety to the luteolin core [7] [8] [9]. While isoorientin features glucose attachment at position 6 of the luteolin backbone, orientin has the glucose unit attached at position 8 [11] [12] [13]. Both compounds maintain identical molecular formulas (C₂₁H₂₀O₁₁) and molecular weights (448.38 g/mol) but exhibit distinct chemical and physical properties due to their structural differences [11] [12].
The positional isomerism between these compounds results in different steric hindrance effects and conformational preferences [9]. Research demonstrates that isoorientin experiences less rotational hindrance compared to orientin due to the smaller substituent environment at position 6 versus position 8 [9]. This structural distinction affects their chromatographic behavior, with isoorientin typically exhibiting shorter retention times in reversed-phase high-performance liquid chromatography systems [14].
Parameter | Isoorientin | Orientin |
---|---|---|
Glucose Attachment Position | Carbon 6 | Carbon 8 |
CAS Registry Number | 4261-42-1 | 28608-75-5 |
Common Alternative Name | Homoorientin | Lutexin |
Systematic Designation | Luteolin-6-C-β-D-glucoside | Luteolin-8-C-β-D-glucoside |
InChI Key | ODBRNZZJSYPIDI-VJXVFPJBSA-N | PLAPMLGJVGLZOV-VPRICQMDSA-N |
The computational chemistry representations of isoorientin provide standardized molecular descriptors that enable database searching and structural analysis [1] [6] [15]. The International Chemical Identifier key for isoorientin is ODBRNZZJSYPIDI-VJXVFPJBSA-N, which serves as a unique molecular fingerprint for database queries and chemical informatics applications [1] [6].
The Simplified Molecular Input Line Entry System representations include both canonical and isomeric forms. The canonical SMILES notation is OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4, while the isomeric SMILES incorporates explicit hydrogen atoms and stereochemical descriptors [1] [6] [16]. These representations facilitate computational modeling and molecular property prediction studies [15] [17].
The complete International Chemical Identifier string provides comprehensive structural information including connectivity, stereochemistry, and tautomeric forms: InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 [1] [6].
Identifier Type | Value |
---|---|
InChI Key | ODBRNZZJSYPIDI-VJXVFPJBSA-N |
SMILES (Canonical) | OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4 |
PubChem CID | 114776 |
ChEMBL ID | CHEMBL239559 |